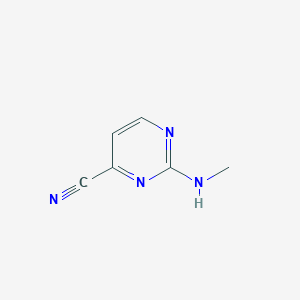
2-(Methylamino)pyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2-(Methylamino)pyrimidine-4-carbonitrile. For instance, certain derivatives have demonstrated comparable or superior efficacy against cancer cell lines when compared to established chemotherapeutics like doxorubicin. Specifically:
- Compound Efficacy : Pyrimidine derivatives exhibited IC50 values that indicate strong anti-proliferative effects against various cancer cell lines, such as MCF-7 and HCT-116, with values as low as 0.64μM .
- Mechanism of Action : These compounds often act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and cancer progression .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 3b | MCF-7 | 0.64 | Comparable to Doxorubicin |
| 5d | HCT-116 | 0.79 | Superior to Nimesulide |
Anti-inflammatory Properties
The anti-inflammatory properties of pyrimidine derivatives are also notable. Compounds derived from this compound have shown potent inhibition of COX-2 activity:
- Inhibition Potency : IC50 values for some derivatives were reported at 0.04μmol, comparable to celecoxib .
| Compound | COX-2 Inhibition IC50 (µM) | Comparison |
|---|---|---|
| 5 | 0.04 | Celecoxib |
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of pyrimidine derivatives is crucial for optimizing their pharmacological profiles:
- Key Modifications : Studies have shown that substituents at specific positions on the pyrimidine ring significantly influence biological activity and selectivity for various receptors . For instance, introducing a methyl group at the exocyclic amino group enhances selectivity towards adenosine receptors.
Case Study: Anticancer Efficacy
A recent study synthesized a series of pyrimidine derivatives based on the structure of this compound and evaluated their anticancer efficacy through in vitro assays:
- Results : The synthesized compounds exhibited varying degrees of cytotoxicity against several cancer cell lines, with some achieving IC50 values significantly lower than traditional chemotherapeutics .
Case Study: COX-2 Inhibition
Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives:
Propriétés
Formule moléculaire |
C6H6N4 |
|---|---|
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
2-(methylamino)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H6N4/c1-8-6-9-3-2-5(4-7)10-6/h2-3H,1H3,(H,8,9,10) |
Clé InChI |
IKUPYDVSLHBULX-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=CC(=N1)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













